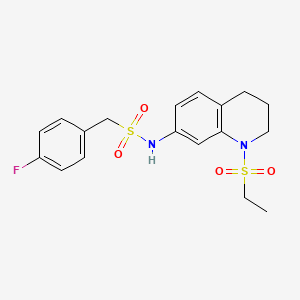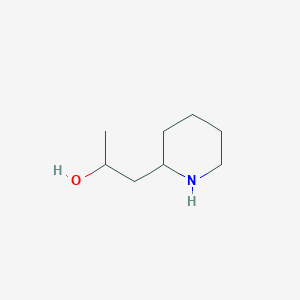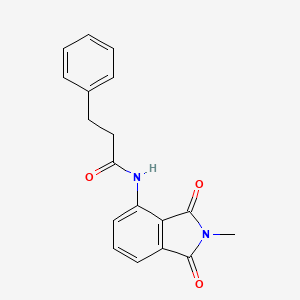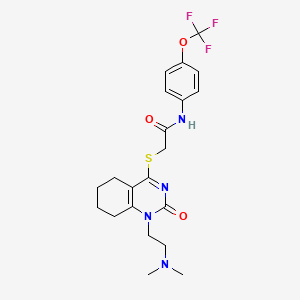
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is an intriguing organic compound with a multifaceted structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide typically involves several steps:
Formation of the tetrahydroquinoline ring: : Starting from an appropriate aniline derivative, the tetrahydroquinoline core is formed through catalytic hydrogenation or other reduction methods.
Ethylsulfonyl addition: : The next step introduces the ethylsulfonyl group, often using an ethylsulfonyl chloride reagent in the presence of a base.
Methanesulfonamide linkage: : The final step attaches the methanesulfonamide moiety through nucleophilic substitution reactions, incorporating the 4-fluorophenyl group under controlled conditions.
Industrial Production Methods: In an industrial setting, the production process might be streamlined to maximize yield and efficiency. This could involve optimizing reaction times, temperatures, and solvent systems, as well as employing continuous flow techniques to enhance scalability.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the tetrahydroquinoline ring or the ethylsulfonyl group.
Reduction: : Selective reduction of the compound could target the sulfonyl groups, altering the compound's chemical behavior.
Substitution: : Various substituents on the tetrahydroquinoline or 4-fluorophenyl groups can be replaced through nucleophilic or electrophilic substitution reactions.
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituting agents: : Halides, organometallic reagents under acidic or basic conditions.
Major Products: The primary products of these reactions depend on the targeted functional groups and the conditions employed. For instance, oxidizing the tetrahydroquinoline ring can yield quinoline derivatives, while substitution reactions can produce varied analogs with potential therapeutic properties.
科学研究应用
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide has versatile applications:
Chemistry: : Useful as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its interactions with biological systems, potentially influencing cell signaling pathways.
Medicine: : Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: : Applied in materials science, particularly in the development of advanced polymers and coatings.
作用机制
The mechanism by which this compound exerts its effects can be attributed to its ability to interact with specific molecular targets:
Molecular Targets: : Proteins, enzymes, or receptors within cells.
Pathways: : The compound can modulate signaling pathways, influencing cellular functions such as growth, differentiation, and apoptosis.
相似化合物的比较
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide stands out due to its unique combination of functional groups.
Similar Compounds:N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide: : Differing only by the ethyl/methyl group.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide: : Variation in the halogen substituent on the phenyl ring.
Conclusion
This compound is a compound of significant interest, offering diverse applications and unique chemical properties. Understanding its synthesis, reactions, and mechanisms provides valuable insights for future research and industrial applications.
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-11-3-4-15-7-10-17(12-18(15)21)20-26(22,23)13-14-5-8-16(19)9-6-14/h5-10,12,20H,2-4,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVULMMFYTVYZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate](/img/structure/B2945087.png)


![2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2945092.png)
![3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole](/img/structure/B2945095.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2945099.png)
![2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2945100.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE](/img/structure/B2945101.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2945102.png)
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2945103.png)
![2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2945104.png)
![ethyl 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2945105.png)
